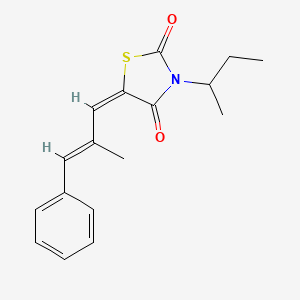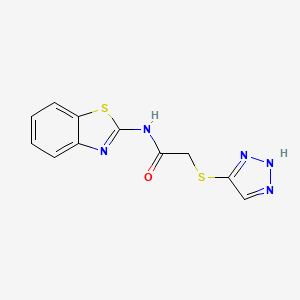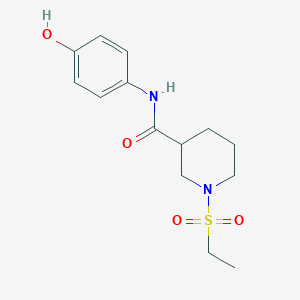
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione, also known as BMK-2206, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential application in the field of medicine due to its various biological and pharmacological properties.
Mécanisme D'action
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione exerts its biological effects by inhibiting the activity of the protein kinase Akt, which plays a key role in various cellular processes such as cell growth, proliferation, and survival. By inhibiting Akt, this compound can induce cell death in cancer cells, improve insulin sensitivity in diabetic patients, and protect neurons from damage.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects, including inhibition of cell growth, induction of cell death, improvement of insulin sensitivity, reduction of blood glucose levels, and protection of neurons from damage. These effects are mediated through the inhibition of Akt activity, which is a key regulator of these processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione has several advantages for laboratory experiments, including its high potency and specificity for Akt inhibition, as well as its ability to induce cell death in cancer cells. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo, as well as its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other fields of medicine. In addition, further studies are needed to elucidate the precise mechanisms underlying its biological effects and to identify potential side effects and toxicities. Overall, this compound has great potential as a therapeutic agent for various diseases, and further research is needed to fully realize its clinical potential.
Méthodes De Synthèse
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione can be synthesized using a multistep process that involves the reaction of various reagents such as 2-methyl-3-phenyl-2-propenal, 2-mercaptoacetic acid, and butylamine. The final product is obtained through a series of purification steps such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential application in various fields of medicine, including cancer treatment, diabetes, and neurodegenerative diseases. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing cell death. In addition, it has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. This compound has also been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function and reduce inflammation in the brain.
Propriétés
IUPAC Name |
(5E)-3-butan-2-yl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-4-13(3)18-16(19)15(21-17(18)20)11-12(2)10-14-8-6-5-7-9-14/h5-11,13H,4H2,1-3H3/b12-10+,15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPFXOLNRBONQF-NZWDAJRTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride](/img/structure/B5361787.png)

![N-benzyl-3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B5361816.png)
![5-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3-methylisoxazole](/img/structure/B5361828.png)
![4-(1-{[6-(3-methoxypiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5361834.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361842.png)
![N-[(3-anilino-2-butenoyl)oxy]benzamide](/img/structure/B5361844.png)

![1-methyl-1'-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5361864.png)
![N-{1-[3-(4-piperidinylmethyl)benzoyl]-4-piperidinyl}acetamide hydrochloride](/img/structure/B5361867.png)
![6-[(diethylamino)methyl]-N-[1-(1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5361883.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5361891.png)
![4-{[4-(2-furoyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5361894.png)
![N,N,4-trimethyl-3-(2-{methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5361901.png)